N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896320-85-7
Cat. No.: VC7350087
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896320-85-7 |
|---|---|
| Molecular Formula | C18H16N4O3S |
| Molecular Weight | 368.41 |
| IUPAC Name | N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16N4O3S/c1-11-3-8-15-20-17(21-18(25)22(15)9-11)26-10-16(24)19-14-6-4-13(5-7-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24) |
| Standard InChI Key | UVMTVQUQYLXRQE-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C=C1 |
Introduction
N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound belonging to the class of pyrido[1,2-a]triazin derivatives. This compound is notable for its diverse biological activities, particularly in pharmacology, due to the presence of functional groups such as acetyl and sulfanyl, which enhance its potential therapeutic applications.
Synthesis and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves several key steps, including the formation of the pyrido[1,2-a]triazin core and the introduction of the sulfanyl group. The process may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound. These methods provide insights into the purity and structural integrity of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide.
Applications in Scientific Research
This compound has several scientific applications, particularly in drug development and biological activity assessment. Its unique structure and potential therapeutic properties make it a candidate for further research in pharmacology and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume